

# CAS 1017779-62-2 chemical properties

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## Compound of Interest

Compound Name:	2-(4-Ethoxy-2,3-difluorophenyl)acetic acid
Cat. No.:	B1393361

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An In-Depth Technical Guide to GSK2830371 (CAS 1404456-53-6): A Selective Allosteric Inhibitor of Wip1 Phosphatase

## Introduction

This technical guide provides a comprehensive overview of GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D. It is important to note that while the initial query referenced CAS 1017779-62-2, the substantial body of scientific literature and detailed experimental data are associated with GSK2830371, which has the CAS number 1404456-53-6. This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and therapeutic potential of GSK2830371. Another compound, I-BET762 (Molibresib), a BET bromodomain inhibitor, also frequently appeared in related searches and should not be confused with GSK2830371.

GSK2830371 has emerged as a significant research tool for investigating the DNA damage response (DDR) and the p53 signaling pathway. Wip1 is a serine/threonine phosphatase that acts as a negative regulator of the p53 tumor suppressor protein.[\[1\]](#)[\[2\]](#) By inhibiting Wip1, GSK2830371 can restore and enhance p53 activity, making it a promising candidate for cancer therapy, particularly in tumors with wild-type p53.[\[1\]](#)[\[3\]](#)

## Chemical and Physical Properties

GSK2830371 is an orally bioavailable small molecule. Its key chemical and physical properties are summarized in the table below.

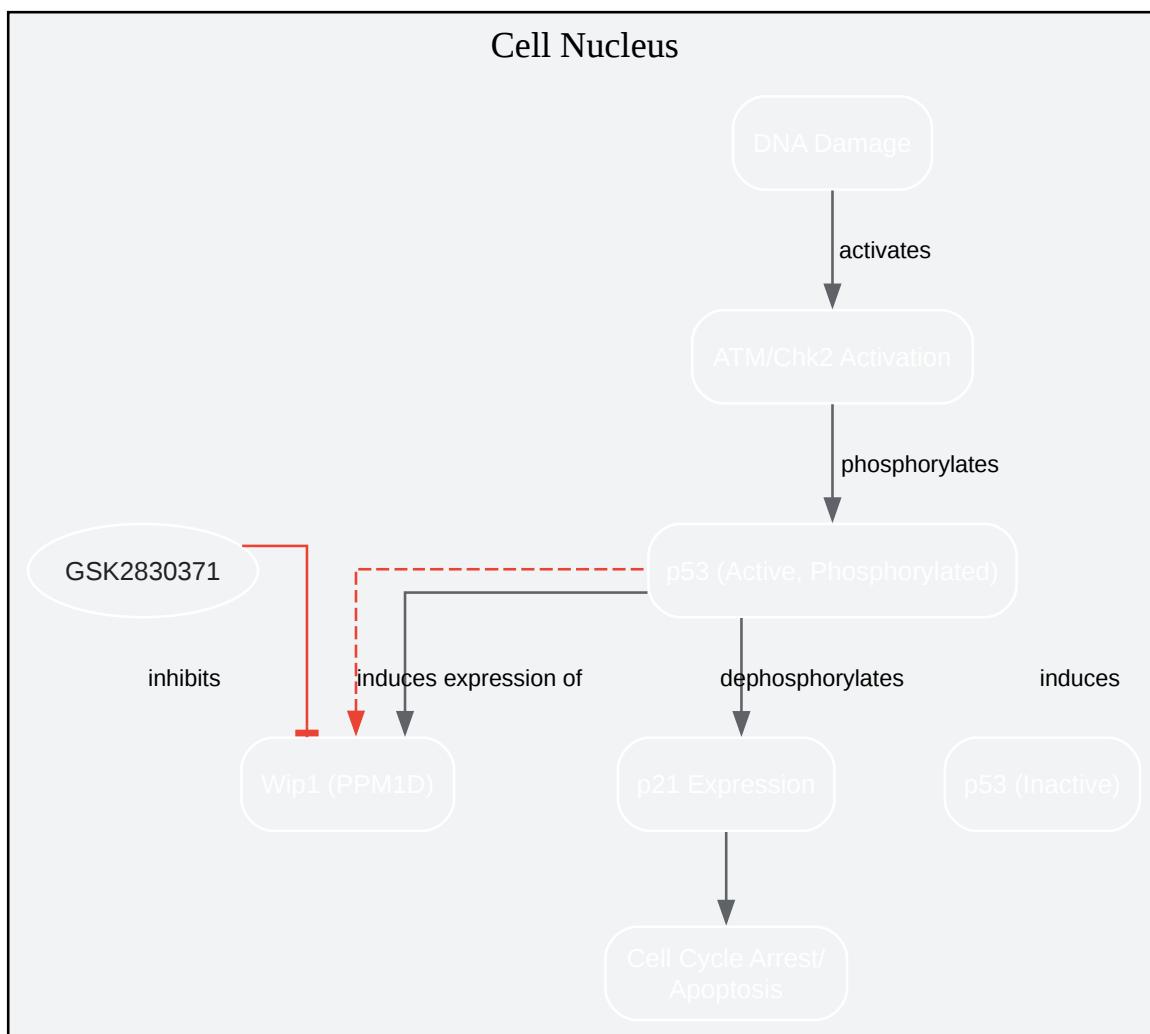
Property	Value	Source(s)
IUPAC Name	(S)-5-((5-Chloro-2-methylpyridin-3-ylamino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide	
CAS Number	1404456-53-6	
Molecular Formula	C <sub>23</sub> H <sub>29</sub> ClN <sub>4</sub> O <sub>2</sub> S	
Molecular Weight	461.02 g/mol	
Purity	≥98% (HPLC)	
Solubility	Soluble to 100 mM in DMSO and to 50 mM in ethanol	
Storage	Store at -20°C	

## Mechanism of Action

GSK2830371 is a highly selective, allosteric inhibitor of Wip1 phosphatase with an IC<sub>50</sub> of 6 nM.[4][5] It exhibits selectivity for Wip1 over at least 21 other phosphatases. The allosteric inhibition mechanism of GSK2830371 is a key feature, as it does not compete with the substrate at the catalytic site. Instead, it binds to a unique "flap" subdomain near the Wip1 catalytic site.[3] This flap region is structurally divergent from other members of the protein phosphatase 2C (PP2C) family, which confers the high selectivity of GSK2830371 for Wip1.[3]

The binding of GSK2830371 to this allosteric site induces a conformational change in Wip1, locking the enzyme in an inactive state.[6] This inhibition of Wip1 phosphatase activity leads to an increase in the phosphorylation of its downstream substrates. Key substrates of Wip1 include critical components of the DNA damage response pathway, such as p53, Chk2, H2AX, and ATM.[5]

The inhibition of Wip1 by GSK2830371 has a significant impact on the p53 signaling pathway. Wip1 normally dephosphorylates p53 at Ser15, which is a crucial step in p53 activation.[7] By preventing this dephosphorylation, GSK2830371 maintains p53 in its active, phosphorylated state, leading to the transactivation of its downstream target genes, such as p21, which is involved in cell cycle arrest.[2][4] This sustained activation of the p53 pathway can lead to cell cycle arrest, senescence, and apoptosis in cancer cells.[1][2]



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**Figure 1:** Simplified signaling pathway of GSK2830371 action.

## Experimental Protocols

## In Vitro Wip1 Phosphatase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of GSK2830371 on Wip1 phosphatase.

### Materials:

- Recombinant human Wip1 enzyme
- Fluorescein diphosphate (FDP) substrate
- Assay buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl<sub>2</sub>, 0.8 mM CHAPS, 0.05 mg/ml BSA
- GSK2830371 stock solution in DMSO
- DMSO (for control)
- Microplate reader with fluorescence detection (485 nm excitation / 530 nm emission)

### Procedure:

- Prepare serial dilutions of GSK2830371 in DMSO.
- In a microplate, add the GSK2830371 dilutions or DMSO (for control) to the assay buffer.
- Add 50  $\mu$ M FDP substrate to each well and mix.
- Initiate the reaction by adding 10 nM Wip1 enzyme to each well.
- Incubate at room temperature for a specified time (e.g., 30 minutes).
- Measure the fluorescent signal on a microplate reader.
- Calculate the percent inhibition and determine the IC<sub>50</sub> value.[\[5\]](#)

## Cell-Based Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of GSK2830371 on cancer cell lines.

**Materials:**

- Cancer cell line of interest (e.g., MCF7, a breast cancer cell line with PPM1D amplification)
- Complete cell culture medium
- GSK2830371 stock solution in DMSO
- Cell viability reagent (e.g., CCK-8)
- 96-well cell culture plates

**Procedure:**

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of GSK2830371 (and a DMSO control) for a specified duration (e.g., 72 hours).
- Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
- Measure the absorbance or fluorescence to determine cell viability.
- Calculate the half-maximal growth inhibitory concentration ( $GI_{50}$ ).<sup>[4]</sup>

[Click to download full resolution via product page](#)**Figure 2:** Workflow for a cell-based proliferation assay.

## In Vivo Studies and Pharmacokinetics

GSK2830371 is orally bioavailable and has been evaluated in in vivo models. In xenograft models using human lymphoma cell lines (e.g., DOHH2), oral administration of GSK2830371 has been shown to inhibit tumor growth.<sup>[5]</sup> Pharmacodynamic studies in these models have

demonstrated increased phosphorylation of Chk2 (T68) and p53 (S15) in tumor tissues, confirming target engagement in vivo.[\[5\]](#)

However, it has been noted that GSK2830371 has a short half-life in mice, suggesting that sustained inhibition of Wip1 may be necessary for maximal anti-tumor effect.[\[4\]](#)[\[6\]](#) This has led to dosing schedules of twice or three times daily in some preclinical studies.[\[4\]](#) Efforts to overcome the pharmacokinetic limitations of GSK2830371 are ongoing in the field.[\[6\]](#)

## Therapeutic Potential and Combination Strategies

The primary therapeutic potential of GSK2830371 lies in its ability to reactivate the p53 tumor suppressor pathway. This makes it a particularly attractive candidate for the treatment of cancers that retain wild-type p53 but have amplification or overexpression of PPM1D, the gene encoding Wip1.[\[1\]](#)[\[3\]](#)

Furthermore, GSK2830371 has shown synergistic effects when used in combination with other anti-cancer agents. For instance, it potentiates the effects of MDM2 inhibitors (e.g., Nutlin-3, RG7388, HDM201).[\[1\]](#)[\[7\]](#)[\[8\]](#) MDM2 is another negative regulator of p53, and the dual inhibition of both Wip1 and MDM2 leads to a more robust and sustained activation of p53, resulting in enhanced cancer cell death.[\[2\]](#)[\[7\]](#) Combination with genotoxic agents like doxorubicin has also been shown to potentiate cell death.[\[1\]](#)[\[2\]](#)

## Conclusion

GSK2830371 is a potent, selective, and orally bioavailable allosteric inhibitor of Wip1 phosphatase. Its ability to reactivate the p53 pathway by preventing the dephosphorylation of key DNA damage response proteins makes it a valuable tool for cancer research and a promising therapeutic agent, especially in combination with other targeted therapies. Further research is warranted to optimize its pharmacokinetic properties and fully elucidate its clinical potential.

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